molecular formula C16H18O2 B14551419 8,9b-Diethyl-4a,9b-dihydrodibenzo[b,d]furan-3(4H)-one CAS No. 62224-30-0

8,9b-Diethyl-4a,9b-dihydrodibenzo[b,d]furan-3(4H)-one

Cat. No.: B14551419
CAS No.: 62224-30-0
M. Wt: 242.31 g/mol
InChI Key: RXIRCVKVUFZGDF-UHFFFAOYSA-N
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Description

8,9b-Diethyl-4a,9b-dihydrodibenzo[b,d]furan-3(4H)-one is a complex organic compound belonging to the dibenzofuran family. Dibenzofurans are heterocyclic compounds with a fused benzene and furan ring structure. This particular compound is characterized by the presence of diethyl groups and a ketone functional group, making it a unique member of the dibenzofuran derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,9b-Diethyl-4a,9b-dihydrodibenzo[b,d]furan-3(4H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the furan ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

8,9b-Diethyl-4a,9b-dihydrodibenzo[b,d]furan-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

8,9b-Diethyl-4a,9b-dihydrodibenzo[b,d]furan-3(4H)-one has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.

    Biology: The compound’s derivatives may exhibit biological activity, making it a subject of interest in pharmacological research.

    Industry: Used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 8,9b-Diethyl-4a,9b-dihydrodibenzo[b,d]furan-3(4H)-one involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or activator of specific enzymes or receptors, depending on its structure and functional groups. The exact pathways involved can vary, but typically include interactions with cellular proteins and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    Dibenzofuran: The parent compound with a simpler structure.

    Phomodione: A derivative with additional functional groups, exhibiting different biological activities.

    Usnic Acid: Another dibenzofuran derivative with known antimicrobial properties.

Uniqueness

8,9b-Diethyl-4a,9b-dihydrodibenzo[b,d]furan-3(4H)-one is unique due to its specific diethyl and ketone functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

62224-30-0

Molecular Formula

C16H18O2

Molecular Weight

242.31 g/mol

IUPAC Name

8,9b-diethyl-4,4a-dihydrodibenzofuran-3-one

InChI

InChI=1S/C16H18O2/c1-3-11-5-6-14-13(9-11)16(4-2)8-7-12(17)10-15(16)18-14/h5-9,15H,3-4,10H2,1-2H3

InChI Key

RXIRCVKVUFZGDF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC3C2(C=CC(=O)C3)CC

Origin of Product

United States

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